Hypromellose acetate succinate

Vue d'ensemble

Description

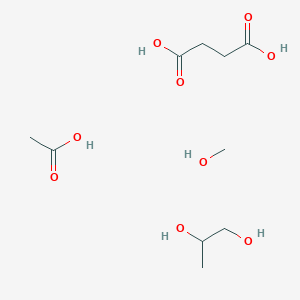

Hypromellose Acetate Succinate (HPMCAS) is a mixture of acetic acid and monosuccinic acid esters of hydroxypropyl methylcellulose . It is a white to off-white powder or granules with a faint acetic acid-like odor . It is used as a pharmaceutical excipient .

Synthesis Analysis

HPMCAS is synthesized by incorporating acetyl and succinyl groups into the -OH groups of the HPMC backbone . The synthesis process of HPMCAS involves the use of secondary materials for stabilizing the amorphous dispersion while also enhancing dissolution and solubility of the new chemical entity .Molecular Structure Analysis

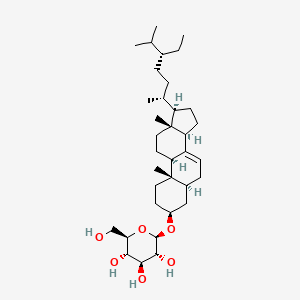

The molecular structure of HPMCAS is mainly composed of methoxy groups (-OCH3), acetyl groups (-COCH3), 2-hydroxypropyl groups (-OCH2CHOHCH3), and succinyl groups (-COC2H4COOH) .Chemical Reactions Analysis

HPMCAS has multidisciplinary applications spanning across the development of drug delivery systems, in 3D printing, and in tissue engineering, etc. It helps in maintaining the drug in a super-saturated condition by inhibiting its precipitation, thereby increasing the rate and extent of dissolution in the aqueous media .Physical And Chemical Properties Analysis

HPMCAS is a white to off-white powder or granules with a faint acetic acid-like odor . It is used to enhance the solubility of many poorly soluble amorphous products .Applications De Recherche Scientifique

Solubility Enhancement for Poorly Soluble Drugs

HPMCAS is widely used to enhance the solubility of poorly soluble drugs. It is particularly beneficial in the production of solid dispersions where it acts as a secondary material to stabilize the amorphous dispersion while also enhancing dissolution . This application is crucial for increasing the bioavailability of new chemical entities that are otherwise limited by their poor solubility in water.

Melt Extrusion Processes

In the field of melt extrusion, HPMCAS serves as an excipient that enhances the thermoplastic properties of cellulosics. Its unique properties allow for the production of amorphous products with improved solubility. The material’s suitability for thermal processing makes it a common choice for solid dispersion production via melt extrusion .

Enteric Coating Material

HPMCAS is used as an enteric coating material due to its cellulose ester composition, which contains free carboxylic groups. These groups enable it to dissolve in buffers of higher pH, making it ideal for controlling drug release at targeted positions in the small intestine .

Stabilization of Amorphous Dispersions

The stabilization of amorphous dispersions is another significant application of HPMCAS. It helps in maintaining the amorphous state of drugs, which is essential for ensuring consistent drug delivery and preventing recrystallization .

Enhancing Bioavailability

HPMCAS is instrumental in enhancing the bioavailability of drugs. By forming solid dispersions that improve the dissolution rate of drugs, HPMCAS ensures that the active pharmaceutical ingredients are more readily absorbed in the body .

Pharmaceutical Film Coating

Since the 1960s, HPMCAS has been used in pharmaceutical film coatings. Its ability to form films that are stable and soluble at specific pH levels makes it an excellent choice for coating dosage forms, ensuring that the drug is released in the desired area of the gastrointestinal tract .

Mécanisme D'action

Target of Action

Hypromellose Acetate Succinate (HPMCAS) is a semisynthetic, inert, and viscoelastic polymer .

Mode of Action

HPMCAS is amphiphilic in nature, meaning it has both hydrophilic and hydrophobic regions . The hydrophobic region of the polymer interacts with the insoluble drug compound, while in an aqueous environment, the hydrophilic portion permits these structures to remain as stable colloids . This interaction helps maintain the drug in a super-saturated condition by inhibiting its precipitation, thereby increasing the rate and extent of dissolution in the aqueous media .

Biochemical Pathways

Instead, it influences the pharmacokinetics of the drug it is formulated with, affecting the drug’s absorption, distribution, metabolism, and excretion .

Pharmacokinetics

HPMCAS is used in pharmaceutical formulations to enhance the solubility of many poorly soluble amorphous products . It is commonly used as a delivery component in oral pharmaceutical products that provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It also helps in maintaining the drug in a super-saturated condition by inhibiting its precipitation .

Result of Action

The primary result of HPMCAS’s action is the enhancement of the solubility and bioavailability of the drug it is formulated with . By maintaining the drug in a super-saturated state, it increases the rate and extent of drug dissolution in the aqueous media . This leads to an increase in the bioavailability of the drug, thereby enhancing its therapeutic effects .

Action Environment

The action of HPMCAS is influenced by environmental factors such as pH and temperature . For instance, HPMCAS was developed as an enteric film coating because it is insoluble in acidic gastric fluid, but will swell in an aqueous environment . This property allows it to protect the drug from the acidic environment of the stomach and release it in the more neutral environment of the intestines . Additionally, the thermoplastic properties of HPMCAS allow it to be used in processes such as melt extrusion .

Orientations Futures

Propriétés

IUPAC Name |

acetic acid;butanedioic acid;methanol;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAAPNNKRHMPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71138-97-1 | |

| Record name | Hypromellose acetate succinate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea](/img/structure/B1207872.png)

![2-[(2-Methoxy-1-oxoethyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1207874.png)

![3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid](/img/structure/B1207875.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide](/img/structure/B1207877.png)

![2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B1207878.png)